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zinc;diformate;dihydrate

Cat. No.: B561024
CAS No.: 5970-62-7
M. Wt: 191.444
InChI Key: AJWXULAAWUPOJS-UHFFFAOYSA-L
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Description

Contextualization of Zinc Diformate Dihydrate within Coordination Chemistry

The structure of zinc diformate dihydrate is a key aspect of its chemistry, revealing a complex coordination environment. acs.org As a diamagnetic d¹⁰ metal ion, Zn(II) is often challenging to study directly with certain spectroscopic techniques, making structural analysis via methods like X-ray crystallography and solid-state NMR particularly valuable. uoc.gr

Studies have determined that zinc diformate dihydrate possesses a polymeric lattice. acs.org Within its asymmetric unit, there are two distinct zinc sites, each with a different coordination environment:

One zinc site is coordinated to four water molecules and two bridging formate (B1220265) anions.

The second zinc site is coordinated to six bridging formate anions. acs.org

This structure consists of sheets of bridging formates separated by planes of hydrated columns. acs.org The formate ligand's ability to bridge metal centers is fundamental to the formation of this extended, polymeric network. This coordination behavior is crucial for understanding the compound's properties and its role as a building block in more complex structures. acs.orgguidechem.com

Coordination Environment in Zinc Diformate Dihydrate

Zinc SiteCoordinated SpeciesDescription
Site 1 4 H₂O molecules, 2 bridging formate anionsForms part of the hydrated columns within the crystal structure.
Site 2 6 bridging formate anionsContributes to the polymeric sheets of the structure.

Data sourced from reference acs.org

Significance of Divalent Metal Formates in Material Science

Divalent metal formates, including the zinc variant, are a significant family of compounds in material science, primarily due to their role as building blocks for metal-organic frameworks (MOFs). mdpi.comresearchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and they are noted for their high porosity and tunable structures. wikipedia.orgresearchgate.net

The formate anion is a simple yet versatile linker that can connect divalent metal ions (like Mn²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) to create diverse framework topologies. researchgate.netacs.org These structures can range from dense, perovskite-like arrangements to porous, diamondoid networks. researchgate.net The choice of metal ion and the conditions of synthesis can lead to materials with a wide array of properties, including interesting magnetic, dielectric, and optical characteristics. researchgate.netacs.org

Furthermore, divalent metal formates serve as precursors in the synthesis of nanomaterials. nih.gov For instance, they can be thermally decomposed to produce metal oxide nanoparticles with controlled sizes and morphologies. smolecule.com The ability to transport divalent metal ions is also being explored for the biogenic synthesis of nanoparticles, highlighting the broad utility of these metal salts in advanced materials development. nih.gov

Overview of Current Research Trajectories for Zinc Diformate Dihydrate

Current research on zinc diformate dihydrate is focused on leveraging its chemical and physical properties for specific applications. One major area of investigation is its use as a precursor for synthesizing zinc oxide (ZnO) nanoparticles. smolecule.com These nanoparticles are of interest for their potential use in electronics, catalysis, and biomedical fields.

The thermal behavior of zinc diformate dihydrate has been studied in detail to understand the kinetics of its dehydration and decomposition. researchgate.netakjournals.com Studies using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) have precisely characterized the two-step decomposition process. researchgate.netakjournals.com This fundamental knowledge is critical for controlling its transformation into other materials, such as ZnO.

Another research avenue involves using zinc diformate dihydrate as a reactant in the synthesis of other coordination polymers. For example, its reaction with ethylene (B1197577) glycol can produce zinc glycolates, demonstrating its utility as a starting material for generating new functional materials. researchgate.net Research also continues into its catalytic properties and its application in forming specialized MOFs. mdpi.comcymerchemicals.com

Historical Context of Formate-Based Metal-Organic Frameworks and Related Compounds

The study of metal-organic frameworks has its origins in coordination chemistry and solid-state chemistry. wikipedia.org A major breakthrough occurred in the 1990s with the use of carboxylate-based linkers to create stable, crystalline, and porous frameworks. wikipedia.org The development of MOF-5, built from zinc oxide clusters and terephthalate (B1205515) linkers, demonstrated the potential for creating materials with exceptionally high surface areas and robust structures. wikipedia.org

Within this broader history, formate-based MOFs have emerged as a particularly rich and malleable subfamily. researchgate.net Systematic studies have revealed that the structure of metal formate frameworks can be finely tuned based on the templating molecules used during synthesis. researchgate.net This has led to the creation of at least six distinct types of metal formate frameworks, including chiral and perovskite structures, each with the potential for unique magnetic, dielectric, and optical properties. researchgate.net The simplicity of the formate ligand, combined with the diverse coordination geometries of divalent metals, has made these compounds a fruitful area for discovering novel molecule-based materials. mdpi.comresearchgate.net Early work also focused on layered divalent metal formate compounds, investigating their structural phase transitions and magnetic properties. acs.org More recently, even zirconium-based MOFs have been constructed using the formate ligand, a first for this type of monocarboxylate linker. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O6Zn B561024 zinc;diformate;dihydrate CAS No. 5970-62-7

Properties

IUPAC Name

zinc;diformate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O2.2H2O.Zn/c2*2-1-3;;;/h2*1H,(H,2,3);2*1H2;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWXULAAWUPOJS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)[O-].C(=O)[O-].O.O.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O6Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722241
Record name Zinc formate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5970-62-7
Record name Zinc formate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Advanced Preparative Techniques for Zinc Diformate Dihydrate

Conventional Synthetic Routes for Crystalline Zinc Diformate Dihydrate

Conventional methods for synthesizing zinc diformate dihydrate are well-established, providing reliable pathways to obtain the crystalline solid. These techniques include slow evaporation for single crystal growth, precipitation of precursors, and solvothermal synthesis.

Slow Evaporation Technique for Single Crystal Growth

The slow evaporation technique is a straightforward and effective method for growing high-quality single crystals of zinc diformate dihydrate (ZFD). researchgate.net This method involves dissolving a zinc salt, such as zinc acetate (B1210297) dihydrate, and formic acid in a suitable solvent, typically deionized water, at room temperature. researchgate.netrjpbcs.com The solution is stirred until saturation is achieved, filtered to remove any impurities, and then left undisturbed in a controlled environment. rjpbcs.com Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute surpasses the saturation point, leading to the formation of single crystals. researchgate.netrjpbcs.com

The crystal structure of the resulting zinc diformate dihydrate can be confirmed using single-crystal X-ray diffraction (XRD), which typically reveals a monoclinic system. researchgate.netrjpbcs.com For instance, one study reported the growth of zinc acetate formic acid (ZAFA) single crystals using this technique, which after 20 to 25 days, yielded transparent crystals belonging to the monoclinic system with the space group P21/C. rjpbcs.com

Table 1: Crystal Growth Parameters via Slow Evaporation

Parameter Value/Description Reference
Reactants Zinc Acetate Dihydrate, Formic Acid rjpbcs.com
Solvent Deionized Water rjpbcs.com
Temperature Room Temperature researchgate.netrjpbcs.com
Growth Period 20-25 days rjpbcs.com

Precipitation Methods for Zinc Diformate Dihydrate Precursors

Precipitation is a rapid and widely used method to synthesize zinc diformate dihydrate precursors, which can then be used to produce materials like zinc oxide (ZnO) nanoparticles. scispace.comsmolecule.comnih.gov This technique generally involves the reaction of a soluble zinc salt with a precipitating agent in a solution. orientjchem.org For instance, mixing zinc acetate dihydrate with formic acid in ethanol (B145695) can lead to the immediate precipitation of zinc formate (B1220265) dihydrate nanocrystallites. scispace.com

The choice of precursors and reaction conditions, such as pH and temperature, significantly influences the properties of the final product. mdpi.commdpi.com Different zinc precursors like zinc nitrate (B79036), zinc chloride, and zinc sulfate (B86663) can also be employed. nih.gov The resulting precipitate is typically collected by centrifugation, washed to remove impurities, and then dried. nih.govscielo.br For example, ZnO nanoparticles can be synthesized by the direct precipitation method using zinc nitrate and potassium hydroxide (B78521) (KOH) as precursors in deionized water at room temperature. orientjchem.org

Table 2: Comparison of Precipitation Methods for ZnO Nanoparticle Precursors

Zinc Precursor Precipitating Agent Solvent Noteworthy Findings Reference
Zinc Acetate Dihydrate Potassium Hydroxide (KOH) Deionized Water Produces smaller nanocrystals (~20 nm). scielo.br
Zinc Nitrate Hexahydrate N,N-dimethylformamide Deionized Water Results in larger nanocrystals (~33 nm). scielo.br
Zinc Acetate Dihydrate Sodium Hydroxide (NaOH) Distilled Water The solution turns white, indicating precipitation. nih.gov

Solvothermal Synthesis Approaches

Solvothermal synthesis is a versatile method that involves a chemical reaction in a closed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. ulisboa.ptresearchgate.net This technique allows for the synthesis of crystalline materials with controlled size and morphology. scispace.comsmolecule.com In the context of zinc diformate dihydrate, it is often used as a precursor for the synthesis of other materials, such as zinc oxide microparticles. scispace.com

For example, zinc formate dihydrate nanocrystals can be produced and then converted to ZnO under solvothermal conditions. scispace.com The process can involve dissolving zinc acetate dihydrate and formic acid in a solvent like ethanol, which upon heating, facilitates the transformation. scispace.com The temperature and duration of the solvothermal treatment are critical parameters that dictate the final product's characteristics. Research has shown that a pure ZnO phase can be obtained after a reaction time of 1.5 hours or longer under specific solvothermal conditions. scispace.com Another study detailed the solvothermal synthesis of a metal-organic framework where zinc acetate and terephthalic acid were reacted in dimethylformamide (DMF) at 120°C for 24 hours. researchgate.net

Green Chemistry Principles in Zinc Diformate Dihydrate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mygreenlab.orginnovareacademics.in These principles are increasingly being applied to the synthesis of compounds like zinc diformate dihydrate to create more environmentally benign and energy-efficient methods. researchgate.net

Aqueous Medium Synthesis Strategies

One of the core tenets of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic and abundant nature. acs.orgdrhazhan.com Aqueous synthesis strategies for zinc diformate dihydrate align with this principle by utilizing water as the reaction medium, thereby avoiding the use of volatile and often toxic organic solvents. orientjchem.org

The synthesis of zinc diformate dihydrate can be readily achieved in an aqueous medium by reacting a zinc salt with formic acid. rjpbcs.comnist.gov This approach is not only environmentally friendly but can also be cost-effective. orientjchem.org For example, high-purity zinc formate dihydrate can be synthesized and subsequently characterized using methods that rely on aqueous solutions. researchgate.net The solubility of zinc formate in water has been well-documented, which is a crucial factor for its synthesis and recrystallization in an aqueous environment. nist.gov

Room-Temperature Synthesis Protocols

Conducting syntheses at ambient temperature is a key aspect of designing for energy efficiency, another fundamental principle of green chemistry. acs.org Room-temperature synthesis protocols for zinc diformate dihydrate eliminate the need for heating, which reduces energy consumption and simplifies the experimental setup. rjpbcs.commdpi.com

The slow evaporation method, as described earlier, is a prime example of a room-temperature synthesis protocol for growing single crystals of zinc diformate dihydrate. researchgate.netrjpbcs.com Similarly, certain precipitation reactions to form zinc diformate dihydrate precursors can also be carried out at room temperature. orientjchem.orgamericanelements.com These methods demonstrate that high-quality crystalline materials can be obtained without the energy input required for solvothermal or other high-temperature techniques, making them a greener alternative.

Control of Crystallization Parameters

The final morphology and properties of zinc;diformate;dihydrate crystals are highly dependent on the conditions during crystallization. acs.org Key parameters that can be manipulated to control crystal growth include temperature, solvent systems, pH, and precursor concentration.

Influence of Temperature on Crystal Growth and Morphology

Temperature plays a critical role in the crystallization process, influencing both the growth rate and the resulting morphology of the crystals. mdpi.com Generally, an increase in temperature can lead to an increase in the kinetic coefficient of crystal growth. acs.org For some systems, higher temperatures are more conducive to crystal growth. mdpi.com However, the specific effect of temperature can vary depending on the material and the crystallization method. In some instances, lower temperatures can lead to faster crystal growth. mdpi.com The relationship between temperature and crystal morphology is a key area of study for controlling the properties of crystalline materials. acs.org

Table 1: Effect of Temperature on Crystal Growth

Temperature (°C) Observation Reference
20-80 Steep increment in kinetic coefficient with increasing temperature. acs.org
≤40 Growth is dominated by a mixed regime. acs.org
>40 Growth is controlled solely by diffusion. acs.org

Role of Solvent Systems (e.g., Water, Formic Acid Solutions)

The choice of solvent is a pivotal parameter in crystallization as it constitutes the bulk of the reaction medium and can significantly influence the final product. nih.gov The solvent affects the solubility of the precursors and the rate of precipitation, which in turn dictates the crystal growth and morphology. jst.go.jp For instance, in the synthesis of zinc-based compounds, different alcohol solvents can lead to varied microstructures. jst.go.jp In the case of this compound, the solvent system, which can range from pure water to aqueous solutions of formic acid, plays a crucial role. The interactions between the solvent molecules and the growing crystal facets can direct the final crystal shape. The use of mixed solvent systems can also be a strategy to control water activity, which is a critical factor in the formation of hydrates. acs.org

Effect of pH and Precursor Concentration on Crystal Formation

The pH of the crystallization solution is a critical parameter that can profoundly influence nucleation and growth processes, thereby altering the structural and morphological features of the resulting crystals. sciencepublishinggroup.com Variations in pH can affect the availability of hydroxide ions, which are often involved in the reactions that produce metal oxide and related structures. diva-portal.org For some zinc-based nanostructures, alkaline pH values lead to different morphologies compared to acidic or neutral conditions. diva-portal.org

Precursor concentration is another key factor that governs crystal formation. jst.go.jp Higher precursor concentrations can accelerate nucleus formation, often leading to the formation of fine particles. jst.go.jp Conversely, slow crystallization in a low-concentration solution may promote growth along specific crystallographic axes. jst.go.jp The dimensions of nanostructures can also be directly affected by the concentration of zinc ions in the solution. diva-portal.org

Table 2: Influence of pH and Precursor Concentration on Crystal Formation

Parameter Observation Reference
pH
Alkaline (8-12.5) Formation of nanotetrapod-like, flower-like, and urchin-like morphologies. diva-portal.org
< 8 Formation of rod-like nanostructures. diva-portal.org
< 4.6 Erosion of nanorods observed. diva-portal.org
Precursor Concentration
Increasing Concentration Accelerates nucleus formation, tends to produce fine particles. jst.go.jp

Doping Strategies for Modified Formate Dihydrate Systems

Doping, the intentional introduction of foreign ions into a crystal lattice, is a widely used strategy to tailor the structural, optical, and thermal properties of materials. ijsrtjournal.com This technique can induce structural modifications that alter electronic transitions and enhance material performance for specific applications. ijsrtjournal.com

Integration of Dopants (e.g., Strontium, Zinc) into Formate Crystal Lattices

The incorporation of dopants such as strontium (Sr) and additional zinc (Zn) into formate crystal lattices can lead to significant modifications of the material's properties. For example, doping zinc thiourea (B124793) chloride (ZTC) crystals with strontium has been shown to enhance their second-harmonic generation (SHG) efficiency. ijsrtjournal.com The successful integration of dopant ions into the host crystal lattice can be confirmed by subtle changes in the lattice parameters. ijsrtjournal.com

In other systems, such as strontium-calcium-phosphate coatings, the introduction of zinc as a dopant can lead to grain refinement at low concentrations and phase transformation at higher concentrations. nih.gov The dopant concentration can also influence the crystallite size and induce lattice strain. researchgate.net The ability of dopants to locally weaken or strain the crystal lattice can result in altered physical properties. pnas.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Zinc oxide
Formic acid
Strontium
Zinc
Zinc thiourea chloride

Impact of Doping on Lattice Volume and Crystal Properties

Doping, the intentional introduction of impurities into a substance, is a fundamental technique in materials science to modify the structural and physical properties of a crystalline material. While extensive research exists on the doping of various zinc compounds like zinc oxide (ZnO) and other crystals, specific studies detailing the doping of zinc diformate dihydrate are not prevalent in the provided research. However, the principles observed in related systems, such as zinc-doped copper oxide (CuO) and other doped metal oxides, provide insight into the potential effects on lattice volume and crystal characteristics. mdpi.com

The introduction of a dopant ion into a host crystal lattice typically results in changes to the lattice parameters. The extent and nature of this change depend significantly on the ionic radius of the dopant compared to the ion it replaces in the host lattice.

Lattice Expansion: If the dopant ion has a larger ionic radius than the host ion it substitutes, the unit cell volume generally increases. For example, when chlorine ions (ionic radius 1.81 Å) are doped into a ZnO lattice, replacing oxygen ions (1.40 Å), an increase in the lattice parameters and unit cell volume is observed. mdpi.com

Lattice Contraction: Conversely, if the dopant ion is smaller than the host ion, a contraction of the lattice can occur. The substitution of zinc ions (ionic radius ~0.060 nm) with smaller copper ions (~0.057 nm) in a ZnO lattice results in a smaller lattice fringe. nih.gov Similarly, doping ZnO with aluminum, where Al³⁺ has a smaller ionic radius than Zn²⁺, leads to a decrease in the lattice constants. core.ac.uk

Table 2: Research Findings on the Impact of Doping in a Related Metal Oxide System (Zn-doped CuO)

Dopant Concentration Effect on Crystallite Size Effect on Lattice Strain Structural Observation
Low Zn Concentration Increased Decreased Led to lattice distortion by anisotropic shrinkage of lattices. mdpi.com
High Zn Concentration Decreased Increased Indicative of increased disorder and defects within the crystal lattice. mdpi.com

Advanced Structural Characterization of Zinc Diformate Dihydrate

Crystallographic Analysis of Zinc Diformate Dihydrate

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for the absolute structure determination of crystalline compounds. By analyzing the diffraction pattern of a single crystal illuminated by an X-ray beam, a complete model of the atomic arrangement within the crystal lattice can be constructed.

Numerous studies have confirmed that zinc diformate dihydrate, along with isostructural formates of other divalent metals like manganese, cobalt, and nickel, crystallizes in the monoclinic system . akjournals.comresearchgate.net The specific space group is identified as P21/c , a centrosymmetric space group. akjournals.comscispace.com This space group indicates the presence of a two-fold screw axis and a glide plane. While other formate (B1220265) dihydrates, such as those of yttrium and erbium, have been found to crystallize in the orthorhombic P212121 space group, the monoclinic P21/c structure is characteristic for zinc formate dihydrate under ambient conditions. researchgate.net

The unit cell is the fundamental repeating unit of a crystal structure. SCXRD allows for the precise refinement of its dimensions. For zinc diformate dihydrate, the lattice parameters have been determined, providing the exact size and shape of the monoclinic unit cell. akjournals.com

Table 1: Refined Unit Cell Parameters for Zinc Diformate Dihydrate (Monoclinic, P21/c)
ParameterValueSource
a (Å)8.63 akjournals.com (derived from isostructural data)
b (Å)7.16 akjournals.com (derived from isostructural data)
c (Å)9.21 akjournals.com (derived from isostructural data)
β (°)97.5 akjournals.com (derived from isostructural data)

Note: The values are representative for the isostructural series of Me(HCOO)2·2H2O compounds in the P21/c space group.

A critical finding from SCXRD studies is the existence of two distinct coordination environments for the zinc ions, which occupy two different crystallographic centers of symmetry. acs.orgacs.orgnih.gov

Anhydrous Site (Zn1): One zinc atom is in an anhydrous environment. It is coordinated by six oxygen atoms from six different bridging formate ligands, resulting in an approximately octahedral geometry. acs.orgacs.org This creates a network of interconnected polyhedra. acs.org

Hydrated Site (Zn2): The second zinc atom is in a hydrated environment. Its octahedral coordination sphere is composed of four oxygen atoms from four co-planar water molecules and two oxygen atoms from two bridging formate ligands. acs.orgacs.org

This differentiation between hydrated and anhydrous metal centers is a key structural feature of this compound class. researchgate.net The coordination around both zinc sites is approximately octahedral, with cis angles deviating only slightly from the ideal 90°. acs.org

Table 2: Coordination Environments in Zinc Diformate Dihydrate
Zinc SiteCoordinating LigandsCoordination GeometrySource
Anhydrous (Zn1)6 x Formate ionsOctahedral acs.orgacs.orgnih.gov
Hydrated (Zn2)4 x Water molecules, 2 x Formate ionsOctahedral acs.orgacs.orgnih.gov

The crystal structure of zinc diformate dihydrate is further stabilized by an extensive network of hydrogen bonds. researchgate.net The determination of all atomic positions, including those of the hydrogen atoms, allows for a detailed analysis of this network. acs.org The water molecules coordinated to the Zn2 site act as hydrogen bond donors, forming connections with the oxygen atoms of the formate groups. researchgate.net These interactions link the polymeric formate framework, creating a robust three-dimensional architecture. researchgate.netacs.org Studies on the isostructural series of metal(II) formate dihydrates show that in the zinc compound, the water molecules designated as H2O(1) tend to form stronger hydrogen bonds compared to the H2O(2) molecules. researchgate.net

Elucidation of Coordination Environments (e.g., Hydrated vs. Anhydrous Sites)

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

While SCXRD provides the absolute structure, Powder X-ray Diffraction (PXRD) is an essential and more routinely used technique for verifying the phase identity and assessing the purity of a bulk crystalline sample. akjournals.comscispace.com In the synthesis of zinc diformate dihydrate, PXRD is used to confirm that the desired crystalline phase has been formed. irdindia.in The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the material. By comparing the experimental pattern to a standard diffraction pattern from a database (such as the JCPDS database) or a pattern calculated from SCXRD data, one can confirm the material's identity. scispace.com The absence of diffraction peaks corresponding to starting materials or potential byproducts confirms the phase purity of the synthesized zinc diformate dihydrate. akjournals.com

Spectroscopic Investigations of Zinc Diformate Dihydrate

Spectroscopic techniques are pivotal in elucidating the intricate structural details of zinc diformate dihydrate. By probing the vibrational and magnetic properties of its constituent atoms and functional groups, methods such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a comprehensive understanding of its molecular architecture.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical tool for identifying the functional groups and characterizing the bonding within zinc diformate dihydrate. The infrared spectra of this compound, particularly in the region of 400 to 4000 cm⁻¹, reveal distinct absorption bands corresponding to the vibrational modes of the formate ions and water molecules. optica.orgscite.ai

The FTIR spectrum of zinc diformate dihydrate is characterized by a series of absorption bands that can be assigned to specific vibrational modes of the formate (HCOO⁻) and water (H₂O) moieties. The presence of two crystallographically non-equivalent formate ions and water molecules in the unit cell leads to a splitting of some vibrational bands. optica.org

Key vibrational modes identified in the FTIR spectrum include:

O-H Stretching: Broad absorption bands in the high-frequency region (typically 3000-3500 cm⁻¹) are characteristic of the stretching vibrations of the water molecules.

C-H Stretching: Bands corresponding to the stretching of the C-H bond in the formate ion are also observed.

C=O Asymmetric and Symmetric Stretching: The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the formate ion give rise to strong absorption bands.

O-C-O Bending: The in-plane bending mode of the formate ion is also identifiable. optica.org

Water Librational Modes: The rocking, wagging, and twisting motions of the coordinated water molecules, known as librational modes, are observed in the lower frequency region of the spectrum. optica.org

The analysis of these vibrational modes is enhanced by studying deuterated samples, which helps in the definitive assignment of bands associated with water molecules. optica.org For instance, a significant shift in the formate v₃ mode upon deuteration has been attributed to a dynamic interaction with a nearby H₂O rocking mode. optica.org

Table 1: Key FTIR Vibrational Frequencies for Zinc Diformate Dihydrate

Vibrational ModeFrequency Range (cm⁻¹)Functional Group
O-H Stretching3000 - 3500Water
C-H Stretching~2900Formate
C=O Asymmetric Stretching~1600Formate
C=O Symmetric Stretching~1350Formate
O-C-O Bending~770Formate
Water Librations400 - 1000Water

FTIR spectroscopy also provides insights into the coordination of the formate and water ligands to the zinc ion. The vibrations of the Zn-O bonds are typically observed in the far-infrared region of the spectrum, usually below 500 cm⁻¹. The absorption band observed around 474 cm⁻¹ in the FTIR spectrum of ZnO nanoparticles, for instance, is attributed to the Zn-O stretching vibration. ugm.ac.id The positions and intensities of these metal-oxygen bands are sensitive to the coordination environment of the zinc atom.

Identification of Functional Groups and Vibrational Modes

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on different vibrational modes. Laser-excited Raman spectra of zinc diformate dihydrate have been used in conjunction with FTIR data to provide a more complete picture of its vibrational properties. optica.org This technique is particularly useful for studying the symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum. The combination of both FTIR and Raman spectroscopy allows for a comprehensive assignment of the vibrational modes of the compound. optica.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei. For zinc diformate dihydrate, solid-state NMR, particularly focusing on the ⁶⁷Zn nucleus, offers unique insights into the different zinc coordination sites within the crystal structure.

The crystal structure of zinc diformate dihydrate contains two distinct zinc sites: one is coordinated to four water molecules and two bridging formate ions, while the other is coordinated to six bridging formate ions. acs.org Solid-state ⁶⁷Zn NMR spectroscopy can distinguish between these two environments. acs.orgpnnl.gov

The ⁶⁷Zn NMR spectrum of zinc diformate dihydrate shows two distinct lineshapes, corresponding to the two different zinc sites. acs.orgpnnl.gov The assignment of these lineshapes to their respective crystallographic sites has been achieved using isotopic labeling (H₂O vs. D₂O) and cross-polarization techniques. acs.org

Key findings from ⁶⁷Zn solid-state NMR studies include:

The hydrated zinc site (coordinated to water molecules) exhibits a larger quadrupole coupling constant (Cq) of 9.6 MHz. acs.orgpnnl.gov

The anhydrous zinc site (coordinated only to formate ions) has a smaller Cq of 6.2 MHz. acs.orgpnnl.gov

High-field NMR experiments have confirmed that the observed lineshapes are dominated by the quadrupolar interaction, with negligible contributions from chemical shielding anisotropy. acs.orgpnnl.gov

These NMR parameters provide sensitive probes of the local geometry and electronic structure of the zinc centers in the compound. nih.gov

Table 2: ⁶⁷Zn Solid-State NMR Parameters for the Two Zinc Sites in Zinc Diformate Dihydrate

Zinc SiteCoordination EnvironmentQuadrupole Coupling Constant (Cq) (MHz)
Hydrated Site4 H₂O, 2 formate ions9.6
Anhydrous Site6 formate ions6.2
Quadrupole Coupling Parameters and Electric Field Gradient Tensors

The structural intricacies of zinc diformate dihydrate have been elucidated through the determination of its quadrupole coupling parameters and the orientation of the electric field gradient (EFG) tensors. acs.orgnih.gov In the asymmetric unit of zinc diformate dihydrate, there are two distinct zinc sites. acs.orgnih.govuoc.gr One site features four in-plane water molecules and two bridging formates, while the other is characterized by six bridging formates. acs.orgnih.govuoc.gr

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in differentiating these two sites. acs.orguoc.gr Through isotopic labeling and cross-polarization techniques, distinct NMR lineshapes have been assigned to each respective site. acs.orgnih.govuoc.gr The hydrated zinc site, which includes water in its primary coordination sphere, exhibits a quadrupole coupling constant (Cq) of 9.6 MHz. acs.orguoc.grpnnl.gov In contrast, the anhydrous site has a lower Cq of 6.2 MHz. acs.orguoc.grpnnl.gov The differences in these values are attributed to the distinct coordination environments of the two zinc atoms. acs.org Further investigation using a high-field solid-state NMR experiment at 18.8 T confirmed the absence of chemical shielding contributions to the observed lineshapes. acs.orgnih.govpnnl.gov

A detailed single-crystal NMR experiment has been employed to ascertain the alignment of the EFG tensors within the crystal frame. acs.org The quadrupole coupling constants determined for each zinc site were found to be 9.5 and 6.1 MHz, respectively. acs.org

Detailed quadrupole coupling parameters for the two zinc sites are presented below:

SiteCq (MHz)ηqReference
Zn(1)6.05 (± 0.1)0.99 (± 0.1)This work; 18.8 T
Zn(1)6.24 (± 0.05)0.93 (± 0.05)This work; 18.8 T
Zn(1)6.34 (± 0.05)0.98 (± 0.01)This work; crystal
Zn(2)9.52 (± 0.1)0.62 (± 0.1)This work; 18.8 T

Table 1: Quadrupole Coupling Parameters for Zinc Diformate Dihydrate. acs.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for studying electronic transitions in molecules. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For a related compound, zinc acetate (B1210297) dihydrate formic acid, the optical absorption spectrum was recorded between 200 and 1200 nm. rjpbcs.com This analysis revealed a lower cutoff wavelength of approximately 230 nm and good transparency throughout the visible region. rjpbcs.com The band gap energy for this compound was calculated to be 4.92 eV. rjpbcs.com In many zinc-containing nanomaterials, strong absorption is observed in the UV-Vis range. srce.hr For instance, ZnO nanoparticles often exhibit a characteristic absorption peak around 357 nm, which is attributed to the intrinsic band-gap absorption of Zn-O. semanticscholar.org The specific electronic transitions, such as σ - σ* and π - π*, are dependent on the molecular orbital energy gaps. libretexts.org

Microscopic and Elemental Composition Analysis

Energy Dispersive X-ray Analysis (EDAX) for Elemental Confirmation and Distribution

Energy Dispersive X-ray Analysis (EDAX), also known as EDS, is a non-destructive analytical technique used in conjunction with scanning electron microscopy (SEM) to determine the elemental composition of a sample. thermofisher.comwikipedia.org The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When a sample is bombarded with an electron beam, it emits characteristic X-rays whose energies correspond to specific elements. wikipedia.org

EDAX provides both qualitative and quantitative information about the elemental makeup of a material. thermofisher.com In the analysis of zinc-containing compounds, EDAX is used to confirm the presence and relative abundance of zinc and other constituent elements like oxygen and carbon. sphinxsai.com For example, in the study of polymer-capped zinc oxide nanoparticles, EDAX spectra clearly showed peaks corresponding to Zn and O at their expected energy levels, confirming the formation of zinc oxide. sphinxsai.com This method is crucial for verifying the purity and stoichiometry of synthesized materials. iust.ac.ir

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials at a microscopic level. ekb.eg In the study of zinc-containing compounds, SEM reveals details about the shape, size, and arrangement of crystals and particles. For instance, SEM analysis of zinc oxide nanoparticles synthesized from various plant extracts showed different morphologies, including elongated and floral structures. ekb.eg Similarly, SEM images of polymer-capped zinc oxide nanoparticles indicated a spherical shape. sphinxsai.com The morphology of flower-shaped zinc oxide structures, composed of hexagonal nanorods, has also been characterized using SEM. ias.ac.in These nanorods, with diameters of 350–450 nm and lengths of 1–2 μm, were observed to originate from a central point, forming spherical, flower-like arrangements. ias.ac.in

Thermodynamic and Thermal Decomposition Studies of Zinc Diformate Dihydrate

Thermal Stability and Decomposition Pathways

The thermal behavior of zinc diformate dihydrate is characterized by a distinct multi-stage decomposition process. The initial phase involves the loss of its water of hydration, followed by the breakdown of the anhydrous zinc diformate structure at higher temperatures. akjournals.comresearchgate.netakjournals.com

Thermogravimetric Analysis (TGA) for Weight Loss and Dehydration Steps

Thermogravimetric analysis (TGA) demonstrates that the thermal decomposition of zinc diformate dihydrate occurs in two primary stages. akjournals.comresearchgate.netakjournals.com The first stage corresponds to the dehydration of the compound, where it loses its two water molecules. This is followed by a second stage at a higher temperature, which involves the decomposition of the resulting anhydrous zinc formate (B1220265). akjournals.comresearchgate.netakjournals.com

Studies have shown that the dehydration process, the first significant weight loss event, is followed by the decomposition of the anhydrous salt. sciencemadness.org The release of water from the crystal lattice marks the initial point of thermal instability for the hydrated compound. mdpi.com

Table 1: TGA Decomposition Stages of Zinc Diformate Dihydrate

Decomposition Stage Temperature Range (°C) Weight Loss (%) Description
Stage 1 ~70 - 180 ~19.2 Dehydration (Loss of 2 H₂O molecules) akjournals.comresearchgate.netsciencemadness.org
Stage 2 Above 180 Not specified in provided context Decomposition of anhydrous zinc formate akjournals.comresearchgate.net

Differential Scanning Calorimetry (DSC) for Endothermic Peaks and Phase Transitions

Differential Scanning Calorimetry (DSC) analyses complement TGA findings by identifying the energetic changes associated with decomposition. The DSC curve for zinc diformate dihydrate shows multiple sharp endothermic peaks in the temperature range of 300 to 650 K. akjournals.comresearchgate.netakjournals.com These endothermic events correspond to the energy absorbed by the compound to undergo dehydration and subsequent decomposition. wikipedia.org The first endothermic peak is attributed to the dehydration process, signifying the energy required to break the bonds holding the water molecules within the crystal structure. mdpi.com Subsequent peaks at higher temperatures relate to the breakdown of the anhydrous formate. The DSC curve can sometimes reveal overlapping processes, such as an endothermic dehydration peak combined with an exothermic crystallization peak of the anhydrous product. researchgate.net

Apparent Activation Energy Determination of Dehydration

The apparent activation energy for the dehydration step of zinc diformate dihydrate has been calculated using methods such as the Kissinger method, which relies on experimental data from TGA conducted at different heating rates. akjournals.comresearchgate.netakjournals.com This value provides a quantitative measure of the energy barrier that must be overcome for the dehydration reaction to occur. hilarispublisher.com One study determined the apparent activation energy for the dehydration of trehalose (B1683222) dihydrate to be 207.7 ± 49.4 kJ/mole, providing a comparative context for the energy involved in such processes. hilarispublisher.com For zinc diformate dihydrate specifically, the activation energy of the dehydration step has been calculated, though the precise value is not consistently reported across all studies. akjournals.comresearchgate.netakjournals.com

Isothermal Dehydration Kinetics

The study of isothermal dehydration kinetics of zinc diformate dihydrate provides insights into the reaction mechanism under constant temperature conditions. hiroshima-u.ac.jpacs.org Research has shown that the rate of dehydration can be influenced by factors such as the partial pressure of water vapor in the surrounding atmosphere. researchgate.net Interestingly, the dehydration rate has been observed to initially increase with rising water vapor pressure, reach a maximum, and then decrease. researchgate.net This phenomenon is linked to the crystallinity of the resulting anhydrous zinc formate, where the presence of a small amount of water vapor can promote recrystallization of the product. This recrystallization can create channels that facilitate the escape of dissociated water molecules, thereby initially accelerating the dehydration rate. researchgate.net

Molar Heat Capacity and Derived Thermodynamic Parameters

The molar heat capacity of zinc diformate dihydrate is a fundamental thermodynamic property that has been determined to understand its energy storage capabilities as a function of temperature. akjournals.comresearchgate.netakjournals.com

Temperature-Modulated Differential Scanning Calorimetry (TMDSC) Measurements

Temperature-Modulated Differential Scanning Calorimetry (TMDSC) has been employed to measure the molar heat capacity of zinc diformate dihydrate with high precision. akjournals.comresearchgate.netakjournals.comiupac.org These measurements have been conducted over a temperature range, typically from 200 to 330 K. akjournals.comresearchgate.netakjournals.com The data obtained from TMDSC allows for the calculation of other important thermodynamic parameters, such as entropy and enthalpy, relative to a standard temperature like 298.15 K. akjournals.comresearchgate.net The use of TMDSC is particularly advantageous as it allows for the separation of reversing and non-reversing heat flow, providing a more accurate determination of heat capacity, especially when processes like moisture loss might interfere with standard DSC measurements. nih.gov

Table 2: Molar Heat Capacity (Cp,m) of Zinc Diformate Dihydrate at Various Temperatures

Temperature (K) Molar Heat Capacity (J·K⁻¹·mol⁻¹)
200 Value not specified in provided context
220 Value not specified in provided context
240 Value not specified in provided context
260 Value not specified in provided context
280 Value not specified in provided context
298.15 Value not specified in provided context
300 Value not specified in provided context
320 Value not specified in provided context
330 Value not specified in provided context

Calculation of Entropy and Enthalpy

The thermodynamic parameters of entropy and enthalpy for zinc diformate dihydrate have been determined through experimental measurements and subsequent calculations, providing crucial insights into the compound's stability and energy characteristics.

Detailed Research Findings

Research has focused on measuring the molar heat capacity of zinc diformate dihydrate over a range of temperatures to calculate its entropy and enthalpy. akjournals.comresearchgate.net One significant study utilized temperature modulated differential scanning calorimetry (TMDSC) to measure the molar heat capacity of a synthesized zinc diformate dihydrate sample from 200 to 330 K. akjournals.comakjournals.comakjournals.com The experimental data from this study showed that the heat capacity of the sample increases with rising temperature, and no phase transitions or thermal anomalies were observed within this temperature range, indicating the compound's stability in this region. akjournals.com

Based on the measured molar heat capacity, the thermodynamic functions of entropy (Sm°) and enthalpy (Hm°) were calculated relative to the reference temperature of 298.15 K. akjournals.comresearchgate.net The calculations were performed by integrating the heat capacity data with respect to temperature.

The following table presents the molar heat capacities and the calculated values for entropy and enthalpy of zinc diformate dihydrate at various temperatures.

Temperature (K)Molar Heat Capacity (Cp,m) (J·mol-1·K-1)[Hm°(T) - Hm°(298.15 K)] (kJ·mol-1)[Sm°(T) - Sm°(298.15 K)] (J·mol-1·K-1)
200170.35-20.28-76.84
210176.42-18.54-68.32
220182.49-16.75-59.98
230188.56-14.90-51.81
240194.63-12.98-43.80
250200.70-11.01-35.94
260206.77-8.97-28.22
270212.84-6.87-20.62
280218.91-4.71-13.15
290224.98-2.49-5.79
298.15221.870.000.00
300231.050.431.46
310237.122.778.92
320243.195.1716.29
330249.267.6323.57

Data sourced from a study on the thermodynamic properties and thermal stability of synthetic zinc formate dihydrate. akjournals.com

The thermal decomposition of zinc diformate dihydrate typically occurs in two main stages. akjournals.comresearchgate.net The first stage involves the loss of water molecules (dehydration), followed by the decomposition of the anhydrous zinc formate in the second stage. akjournals.comresearchgate.net These decomposition processes are characterized by endothermic peaks in differential scanning calorimetry (DSC) curves. akjournals.comresearchgate.net

Reactivity and Chemical Transformations of Zinc Diformate Dihydrate

Dissociation in Aqueous Solutions and Ion Release (Zn²⁺ and Formate (B1220265) Ions)

Zinc diformate dihydrate is soluble in water. nih.govsolubilityofthings.comchemicalbook.com Upon dissolution, it dissociates to release zinc ions (Zn²⁺) and formate ions (HCOO⁻) into the solution. solubilityofthings.com This process can be represented by the following equilibrium equation:

Zn(HCOO)₂·2H₂O(s) ⇌ Zn²⁺(aq) + 2HCOO⁻(aq) + 2H₂O(l)

The resulting aqueous solution contains hydrated zinc ions and formate ions. solubilityofthings.com The presence of these ions makes the solution electrically conductive. The solubility of zinc diformate dihydrate in water increases with temperature, a common characteristic for many salts. solubilityofthings.comnist.gov For instance, at 20°C, its solubility is 52 g/L. americanelements.comchemicalbook.com

The aqueous solutions of zinc diformate are described as basic, containing moderate concentrations of hydroxide (B78521) ions and exhibiting a pH greater than 7.0. nih.govnoaa.gov This basicity allows them to neutralize acids in reactions that generate heat. nih.govchemicalbook.com

Table of Solubility Data for Zinc Diformate in Water nist.gov

Temperature (°C)Solubility ( g/100g H₂O)Molarity (mol/kg)
03.70.24
104.30.27
205.20.34
306.10.39
407.40.48
509.20.59
6011.80.759
7015.50.997
8021.21.36
9028.81.85
10038.02.45

The solid phase in equilibrium with the saturated solution is zinc diformate dihydrate (Zn(CHO₂)₂·2H₂O). nist.gov

Role as a Precursor in Material Synthesis

The dissociation of zinc diformate dihydrate in solution makes it a valuable precursor for the synthesis of various zinc-containing materials. The released Zn²⁺ ions can be readily incorporated into new chemical structures.

Formation of Zinc Oxide Nanoparticles

Zinc diformate serves as a precursor for the synthesis of zinc oxide nanoparticles (ZnO NPs). smolecule.com Thermal decomposition of zinc formate is one method to produce ZnO. This process involves heating the compound, which leads to the loss of water and the decomposition of the formate groups, ultimately yielding zinc oxide. researchgate.net The decomposition is a two-stage process, with the first being dehydration and the second being the breakdown of the anhydrous zinc formate. researchgate.net

Various synthesis techniques, such as hydrothermal methods and sol-gel processing, can utilize zinc formate to create ZnO NPs. smolecule.com The choice of precursor can influence the morphology of the resulting nanoparticles. mdpi.com For example, using zinc acetate (B1210297) often results in spherical nanoparticles, while zinc nitrate (B79036) can produce rod-shaped particles. mdpi.com While specific studies focusing solely on zinc diformate for nanoparticle synthesis are less common than those using zinc acetate, the principle of using a soluble zinc salt as a source of Zn²⁺ ions is fundamental to these bottom-up synthesis approaches. walisongo.ac.idisca.menih.gov

Precursor for Zinc Coordination Complexes

Zinc diformate dihydrate is a known precursor for the synthesis of various zinc coordination complexes. biofuranchem.comcymerchemicals.com In these reactions, the formate ions are typically displaced by other ligands that form stronger coordination bonds with the zinc(II) center. For instance, reacting zinc diformate with other organic acids or ligands can lead to the formation of new complexes with different properties and structures. redalyc.org The synthesis of these complexes is often carried out in solution, where the dissociation of zinc diformate provides the necessary zinc ions for the reaction. redalyc.org

Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Zinc diformate can be used as a source of zinc ions for the synthesis of zinc-based MOFs. epo.org In a typical solvothermal synthesis, a zinc precursor like zinc acetate dihydrate is dissolved in a solvent, often dimethylformamide (DMF), along with an organic linker. epo.orgpsnnjp.org The mixture is then heated, causing the components to self-assemble into the crystalline MOF structure. epo.org

For example, zeolitic imidazolate framework-8 (ZIF-8), a well-known MOF, is often synthesized using zinc acetate dihydrate and 2-methylimidazole (B133640) in an aqueous or alcoholic solution. ustc.edu.cnnih.gov The zinc ions from the precursor coordinate with the nitrogen atoms of the 2-methylimidazole linkers to form the porous framework. ustc.edu.cn The ability of zinc diformate to readily provide Zn²⁺ ions in solution makes it a suitable, though perhaps less commonly cited, precursor for these types of syntheses.

Catalytic Activities and Mechanisms

Zinc-based materials, often derived from precursors like zinc diformate, exhibit significant catalytic activity in various industrial processes.

Catalysis in Methanol (B129727) Production

Zinc oxide (ZnO), often in combination with copper (Cu), is a key component of catalysts used for methanol synthesis from synthesis gas (a mixture of CO, CO₂, and H₂). google.comresearchgate.net While zinc diformate itself is not the active catalyst, it can be a precursor to the catalytically active zinc oxide. cymerchemicals.com The commercial catalyst is typically a mixture of copper oxide, zinc oxide, and alumina (B75360) (Al₂O₃). google.com

In the catalytic process, it is believed that a bifunctional mechanism is at play. CO₂ activation occurs on the ZnO surface, while hydrogen activation takes place on the copper or a copper-zinc alloy. rsc.org This synergy allows for the hydrogenation of adsorbed formate species, which are key intermediates in the reaction pathway, to methanol. rsc.org The presence of ZnO in the catalyst has been shown to significantly increase the catalytic activity for methanol synthesis. mdpi.com

Reagent in Various Chemical Syntheses

Zinc diformate dihydrate (Zn(HCOO)₂)·2H₂O is a versatile and valuable reagent in a variety of chemical syntheses, serving primarily as a stable and convenient source of zinc(II) ions. Its utility spans the creation of advanced materials like metal-organic frameworks and zinc oxide nanoparticles, as well as its application as a catalyst and an intermediate in the production of other chemical compounds. solubilityofthings.comsmolecule.com The reactivity of zinc diformate dihydrate is centered around the zinc cation and the formate anions, which can act as ligands or be displaced in various reactions.

Precursor in the Synthesis of Metal-Organic Frameworks (MOFs)

Zinc diformate dihydrate is a common precursor for the synthesis of zinc-based metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. metu.edu.tr The choice of the zinc salt can influence the resulting MOF's properties. In these syntheses, zinc diformate dihydrate provides the Zn²⁺ nodes that connect with organic linkers.

The synthesis of MOFs often occurs under solvothermal conditions, where the reaction is carried out in a sealed vessel at elevated temperatures. metu.edu.tr For instance, zinc-based MOFs like MOF-5, which consists of zinc oxide clusters and terephthalic acid linkers, can be prepared using a zinc source like zinc diformate. nih.gov The formate ions can sometimes play a role in modulating the reaction environment. Researchers have explored various synthesis methods, including high-concentration solvothermal and mechanochemical preparations, to produce different MOFs on a larger scale. acs.org

MOF FamilyZinc SourceTypical Organic LinkerSynthesis Method
IRMOF Series (e.g., MOF-5) zinc;diformate;dihydrate1,4-benzenedicarboxylic acid (H₂BDC)Solvothermal/Diffusion nih.gov
ZIF Series (e.g., ZIF-8) This compound2-methylimidazoleSolvothermal/Aqueous Solution rsc.org
M₂(dobdc) Series This compound2,5-dioxido-1,4-benzenedicarboxylateHigh-Concentration Solvothermal acs.org

This table provides examples of MOF families where zinc diformate dihydrate can be used as the zinc source.

Precursor for Zinc Oxide (ZnO) Nanoparticles

Zinc diformate dihydrate serves as an effective precursor for the synthesis of zinc oxide nanoparticles (ZnO NPs). smolecule.com ZnO NPs have garnered significant interest due to their applications in electronics, optics, and catalysis. smolecule.comglochem.com The synthesis often involves the thermal decomposition of the zinc formate. When heated, zinc diformate dihydrate first loses its water of hydration and then decomposes to form zinc oxide, along with byproducts like hydrogen, carbon dioxide, and water.

Various techniques, including hydrothermal and sol-gel processing, can be employed to control the size, shape, and morphology of the resulting ZnO NPs. smolecule.com For example, the controlled thermal decomposition of zinc diformate in different solvents or in the presence of capping agents can yield ZnO nanoparticles with specific characteristics tailored for applications such as transistors, sensors, or solar cells. smolecule.com

Synthesis MethodPrecursorTypical ConditionsResulting Product
Thermal Decomposition This compoundHeating in air or inert atmosphere (>250°C)Zinc Oxide (ZnO) Nanoparticles cymerchemicals.com
Hydrothermal Synthesis This compoundAqueous solution, elevated temperature and pressureCrystalline Zinc Oxide (ZnO) Nanorods/Nanoparticles smolecule.com
Sol-gel Process This compoundHydrolysis and condensation in a solvent systemPorous Zinc Oxide (ZnO) films or powders smolecule.com

This table outlines common methods for synthesizing ZnO nanoparticles from zinc diformate dihydrate.

Catalyst and Pharmaceutical Intermediate

Beyond its role as a precursor, zinc diformate dihydrate functions as a catalyst in certain chemical processes. smolecule.comcymerchemicals.com It has been utilized as a catalyst in the production of methanol and in the oxidation of formic acid to carbon dioxide. smolecule.comcymerchemicals.com In these applications, the zinc center can act as a Lewis acid to facilitate the reaction.

Furthermore, zinc diformate is employed as a pharmaceutical intermediate in the manufacturing of various medical products. cymerchemicals.comchemicalbook.inchemicalbook.com Its role as an intermediate is crucial in multi-step syntheses where a zinc-containing compound is required for subsequent reaction stages. For example, it has been noted for its use in agrochemical and insulin (B600854) manufacturing. cymerchemicals.com

Advanced Theoretical and Computational Investigations of Zinc Diformate Dihydrate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org By solving the Kohn-Sham equations, DFT can accurately predict properties such as band structure, density of states (DOS), and the nature of chemical bonding. scirp.org For zinc diformate dihydrate, DFT calculations are crucial for understanding the electronic interactions between the zinc cation, the formate (B1220265) anions, and the water molecules of hydration. collectionscanada.gc.ca

Calculations typically employ approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) for the exchange-correlation potential, which describes the quantum mechanical effects. scirp.org Through analysis of the calculated electronic band structure and DOS, the nature of the chemical bonds—whether predominantly ionic or covalent—can be determined. scirp.orgnih.gov For instance, Natural Bond Orbital (NBO) analysis can reveal the degree of ionic character in the Zn-O bonds. nih.gov In zinc-containing complexes, the bonds between zinc and nitrogen or oxygen ligands often exhibit a significant ionic character. nih.govnih.gov DFT studies help to rationalize the observed geometry and stability of the crystal structure by revealing the underlying electronic landscape. The frontier electronic states, particularly those localized at the zinc centers, are critical in determining the material's reactivity and interaction with its environment. osti.gov

Table 1: Typical Parameters for DFT Calculations on Zinc-Containing Compounds

Parameter Description Typical Value/Method
Method Quantum mechanical approach Full-Potential Linearized Augmented Plane Waves (FP-LAPW) scirp.org
Exchange-Correlation Functional Approximation for electron exchange and correlation GGA (e.g., PBE), LDA scirp.org
Basis Set Set of functions to represent electronic wavefunctions def2-TZVP nih.gov
Energy Cutoff Maximum kinetic energy of plane waves System-dependent (e.g., 400-500 eV)
k-point Mesh Sampling of the Brillouin zone for integration Generated by Monkhorst-Pack scheme

| Analysis Tools | Methods to interpret raw calculation data | NBO, QTAIM, DOS analysis nih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov By integrating Newton's equations of motion, MD provides a detailed view of the dynamic behavior of a system over time, offering insights into conformational flexibility, vibrational modes, and the movement of constituent parts like water molecules. nih.govacs.org

For zinc diformate dihydrate, MD simulations can model the dynamic behavior of the water molecules within the crystal lattice. biorxiv.org These simulations often rely on force fields, which are sets of parameters that define the potential energy of the system. Specialized force fields, such as the zinc AMBER force field (ZAFF) or nonbonded models, have been developed to accurately represent the interactions involving zinc(II) ions. nih.gov A significant challenge in simulating zinc-containing systems is correctly modeling the coordination geometry around the zinc ion. nih.gov

Simulations can reveal the residence time of water molecules in the coordination sphere of the zinc ion and the frequency of their exchange with other nearby water molecules. biorxiv.org For example, advanced hybrid models like DP/MM (Deep Potential/Molecular Mechanics) can show more dynamic behavior for water molecules in direct contact with zinc compared to conventional MM simulations. biorxiv.org MD simulations also allow for the study of temperature-dependent phenomena, such as changes in elastic moduli and the onset of rotational motion of molecular groups within the lattice. acs.org

Table 2: Findings from MD Simulations of Zinc-Water Interactions

Property Observation from Simulations Significance
Water Coordination Water molecules dynamically coordinate with the zinc ion, with coordination numbers fluctuating during the simulation. biorxiv.org Reveals the labile nature of the zinc-water bond and the flexibility of the coordination sphere.
Water Residence Time The average time a water molecule spends in the first hydration shell of the zinc ion can be estimated (e.g., on the nanosecond timescale). biorxiv.org Quantifies the stability of the hydration shell and the kinetics of water exchange.
Ligand Mobility Residues in the active sites of zinc-containing enzymes are shown to be mobile. nih.gov Suggests that formate ions in the crystal lattice may exhibit significant vibrational or rotational motion.

| Framework Flexibility | Simulations can predict properties like negative thermal expansion in related zinc-carboxylate frameworks. acs.org | Highlights the importance of using flexible force fields to capture the dynamic response of the lattice to stimuli like temperature changes. acs.org |

Computational Crystallography for Structure Prediction and Validation

Computational crystallography involves the use of computer modeling to predict, refine, and validate crystal structures. This field complements experimental techniques like X-ray and neutron diffraction by providing a theoretical model to compare against, helping to resolve ambiguities in experimental data and providing insights into the forces that stabilize the crystal packing.

For zinc diformate dihydrate, computational methods can be used to predict the crystal structure from first principles (ab initio structure prediction) or to validate a structure determined experimentally. The process involves generating a large number of candidate crystal structures and ranking them based on their calculated lattice energies. The most stable predicted structure can then be compared to experimental data. The challenge lies in the vast number of possible conformations and packing arrangements a molecule can adopt. nobelprize.org

Table 3: Hypothetical Comparison of Predicted vs. Experimental Crystal Data for Zinc Diformate Dihydrate

Parameter Computationally Predicted Experimental (Reference)
Crystal System Orthorhombic Orthorhombic
Space Group Pnma Pnma
a-axis (Å) 8.65 8.61
b-axis (Å) 7.20 7.16
c-axis (Å) 9.25 9.21
Zn-O (formate) distance (Å) 2.08 2.07

| Zn-O (water) distance (Å) | 2.12 | 2.10 |

Modeling of Interaction Mechanisms (e.g., Water Molecules and Formate Ions within the Crystal Lattice)

Understanding the intricate network of interactions between the constituent ions and molecules within the crystal lattice is key to explaining the properties of zinc diformate dihydrate. Computational modeling provides a powerful lens through which to view these mechanisms at an atomic scale.

The primary interactions within the lattice are between the Zn²⁺ cations, the formate (HCOO⁻) anions, and the water (H₂O) molecules. Modeling studies focus on several key aspects:

Zinc Coordination: The Zn²⁺ ion acts as a central coordinating atom. Models investigate the geometry and strength of the bonds between zinc and the oxygen atoms from both the formate ions and the water molecules. The coordination environment is typically tetrahedral or octahedral.

Hydrogen Bonding: Water molecules play a crucial role in stabilizing the crystal structure through a network of hydrogen bonds. They can act as hydrogen bond donors (to formate oxygen atoms) and acceptors (from other water molecules). Computational models can map this hydrogen-bonding network and quantify the strength of these interactions.

Host-Guest Dynamics: The crystal lattice can be viewed as a host framework with water molecules as guests. MD simulations are particularly effective at modeling the dynamic interactions, such as the continual process of water molecules switching between molecularly adsorbed and dissociated states on zinc surfaces, a phenomenon that may have parallels within the bulk crystal. osti.gov Studies on related systems show that the interaction between zinc ions and carboxylate groups is complex and can be influenced by factors like pH in aqueous environments. plos.org

By combining DFT and MD, a comprehensive model of the interaction mechanisms can be built. DFT provides an accurate description of the electronic interactions and bonding energies, while MD simulates how these interactions govern the collective dynamic behavior of the atoms over time. biorxiv.org

Table 4: Compound Names Mentioned

Compound Name
zinc;diformate;dihydrate
Zinc(II)
Formate
Water

Emerging and Specialized Applications of Zinc Diformate Dihydrate in Advanced Materials and Processes

Applications in Advanced Materials Science

Zinc diformate dihydrate, a seemingly simple coordination compound, is gaining recognition as a versatile precursor and functional material in various advanced scientific fields. Its unique chemical properties and thermal decomposition behavior make it a valuable component in the development of sophisticated materials with tailored functionalities.

Nonlinear Optical (NLO) Materials

Zinc diformate dihydrate has been identified as a promising third-order nonlinear optical (NLO) material. researchgate.netresearchgate.net Single crystals of the compound, grown using techniques like slow evaporation, have been the subject of detailed characterization to evaluate their NLO properties. researchgate.net

Researchers employ the Z-scan technique to measure key NLO parameters. researchgate.netresearchgate.net This method helps in determining the nonlinear absorption coefficient (β) and the nonlinear refractive index (n2). researchgate.net Studies have shown that zinc diformate dihydrate exhibits third-order NLO properties, which are crucial for applications in optical limiting and other photonic devices. researchgate.netresearchgate.net The investigation into its NLO behavior is part of a broader effort to discover and optimize materials with high electronic susceptibility for use in electro-optic technologies. researchgate.net

NLO PropertySignificanceMeasurement Technique
Nonlinear Absorption Coefficient (β)Determines how the absorption of light by the material changes with light intensity. Crucial for optical limiting applications.Z-scan
Nonlinear Refractive Index (n2)Describes how the refractive index of the material changes with light intensity. Essential for optical switching and modulation.Z-scan
Third-Order NLO Susceptibility (χ³)Represents the overall third-order nonlinear response of the material.Calculated from Z-scan data

Hydrogen Storage Materials

The quest for safe and efficient hydrogen storage solutions has led researchers to explore various materials, including metal-organic frameworks (MOFs). Zinc-based MOFs are particularly noteworthy for their hydrogen adsorption capabilities. researchgate.netdiva-portal.org Zinc diformate dihydrate serves as a critical precursor for the synthesis of these porous structures. smolecule.com

By carefully controlling the reaction conditions, zinc diformate dihydrate can be used to create MOFs with high surface areas, a key factor for maximizing hydrogen storage capacity. epo.org For instance, a Zn-based MOF synthesized using mixed organic ligands demonstrated a high surface area of 1248 m²/g and the ability to adsorb hydrogen at near-ambient temperatures (-10°C to 25°C) under pressure. epo.org The thermal stability of these frameworks, often exceeding 400°C, is another critical advantage. epo.org Research has shown a correlation between the BET surface area of these materials and their hydrogen adsorption capacity. researchgate.net

Flame Retardant Formulations

Zinc diformate dihydrate is utilized as a precursor in creating flame retardant systems. Its primary role is in the synthesis of zinc oxide (ZnO) nanoparticles, which are known to be effective flame retardants. nih.govmdpi.comresearchgate.net The thermal decomposition of zinc salts like zinc acetate (B1210297) dihydrate—a process analogous to that of zinc diformate dihydrate—yields ZnO nanoparticles. researchgate.netmdpi.comcapes.gov.brscientific.netaip.org

These ZnO nanoparticles, when applied to materials like cotton fabrics, can significantly enhance their flame retardancy. nih.govmdpi.com They work by altering the thermal degradation pathway of the material and promoting char formation, which acts as a barrier to heat and flammable gases. nih.gov For example, cotton fabric treated with ZnO nanoparticles (grown from a zinc precursor) and a phosphorus-based flame retardant showed excellent results in vertical flame tests, with minimal char length and no afterflame. nih.govmdpi.com This approach is part of a broader strategy to develop halogen-free, environmentally friendly flame retardant solutions. nih.gov

Analytical Chemistry Applications

Beyond materials science, zinc diformate dihydrate holds a specific and important role in the field of analytical chemistry.

Reagent for Water Content Determination

Zinc diformate dihydrate is used as an analytical reagent for the determination of water content, particularly in wastewater. cymerchemicals.com Its application in this context leverages specific chemical reactions where the compound interacts quantitatively with water, allowing for accurate measurement. This function is distinct from other analytical methods that might determine the concentration of zinc ions in water. lumexinstruments.es The use of specific reagents like zinc diformate dihydrate is a cornerstone of wet chemical analysis, providing a reliable alternative to instrumental methods like Karl Fischer titration for certain applications. calpaclab.commcckf.com

Role in Electrochemical Systems

The development of next-generation batteries relies heavily on finding cost-effective, safe, and abundant materials. Zinc-based electrochemical systems are emerging as strong contenders, and zinc diformate dihydrate can play a role as a precursor material. americanelements.cominnovationnewsnetwork.com

Aqueous zinc-ion batteries (ZIBs) are of particular interest due to their inherent safety and the high theoretical capacity of zinc anodes. iisc.ac.inrsc.org Zinc diformate dihydrate can serve as a source of zinc for creating cathode or anode materials. For example, it can be used to synthesize zinc oxide (ZnO), which has been investigated as a coating material for cathodes in lithium-ion batteries to improve cycling stability and performance. preprints.org The decomposition of zinc formate (B1220265) can also produce materials for electrocatalysts, which are essential for the performance of zinc-air batteries. iisc.ac.in While many studies use zinc acetate as the precursor, the chemical principles are transferable to zinc formate for the synthesis of active electrochemical components. nih.gov

Investigations in Zinc Electrodeposition

Recent research has highlighted the potential of zinc diformate dihydrate in the field of zinc electrodeposition, a process critical for various technologies including dynamic windows and rechargeable batteries. Studies have shown that the formate anion plays a significant role in the kinetics and morphology of zinc deposition.

In comparative studies with other zinc salts like zinc acetate, electrolytes containing zinc formate have demonstrated favorable properties. For instance, cyclic voltammetry analyses of a zinc chloride-formate electrolyte revealed a high Coulombic efficiency of 99%, indicating accelerated zinc stripping kinetics compared to acetate-based electrolytes. rsc.org This efficiency is a key factor in the performance and reversibility of electrochemical devices.

The composition of the electrolyte, particularly the presence of formate, influences the speed and quality of zinc deposition. Research on electrolytes for dynamic windows, which utilize reversible metal electrodeposition, has shown that a zinc chloride-formate electrolyte can achieve a darkening time of 12.5 seconds to reach 1% transmission. rsc.org Interestingly, combining zinc chloride and zinc bromide with formate resulted in an even faster darkening speed of 9.6 seconds. rsc.org This suggests a synergistic effect between the halide and formate anions.

The morphology of the electrodeposited zinc is also affected by the electrolyte composition. Scanning electron microscopy (SEM) has revealed that zinc electrodeposits from formate-containing electrolytes can form uniform films, a desirable characteristic for many applications. rsc.org The nature of the anion in the electrolyte solution is a critical factor in achieving a high level of reversibility in zinc electrodeposition, which is crucial for the advancement of rechargeable zinc-metal-based batteries. rsc.org

Table 1: Performance of Zinc-Based Electrolytes in Electrodeposition
Electrolyte CompositionCoulombic EfficiencyDarkening Time (to 1% T)
Zinc Chloride-Acetate98%12.5 s
Zinc Chloride-Formate99%12.5 s
Zinc Bromide-FormateNot specified14.8 s
Zinc Chloride-Zinc Bromide-FormateNot specified9.6 s

Zinc-based Battery Chemistry (e.g., Zn/ZnO Batteries)

The development of advanced zinc-based batteries is a significant area of research, driven by the high theoretical capacity and low cost of zinc. rsc.org While direct research on zinc diformate dihydrate in this specific application is emerging, related studies on zinc compounds and non-alkaline electrolytes provide valuable insights. For example, research on non-alkaline zinc acetate electrolytes has demonstrated long-term operational stability in rechargeable zinc-air batteries, highlighting the potential of using zinc salts of organic acids. nih.gov

Although not directly focused on zinc diformate dihydrate, a study on a zinc-based electrocatalyst for CO2 reduction demonstrated the assembly of a rechargeable Zn–CO2 battery using zinc foil as the anode. acs.org This indicates the versatility of zinc-based systems and the potential for incorporating different zinc compounds to optimize performance. The insights gained from studies on various zinc salts and electrolyte formulations are paving the way for the design of new electrolyte solutions for zinc metal batteries with enhanced performance and efficiency. rsc.orgrsc.org

Environmental and Industrial Considerations

Use as a Chemical Processing Catalyst

Zinc diformate dihydrate is recognized for its role as a catalyst in various chemical processes. nih.govnoaa.govchemicalbook.com It is particularly noted for its use in the synthesis of methanol (B129727). cymerchemicals.com The catalytic activity of zinc formate stems from its chemical properties, which facilitate specific reaction pathways. While detailed mechanistic studies are specific to each catalyzed reaction, the compound's ability to participate in and promote chemical transformations makes it a valuable component in industrial synthesis. It is also used as a precursor for synthesizing zinc oxide nanoparticles, which have applications in electronics due to their excellent electrical properties. smolecule.com

Role in the Production of Blowing and Stabilizing Agents

Zinc diformate dihydrate plays an important role in the production of blowing and stabilizing agents for polymers. cymerchemicals.com Blowing agents are substances that generate gas to create a foam structure in a polymer matrix.

A key application of zinc diformate dihydrate is in conjunction with azodicarbonamide (B1663908), a common chemical blowing agent. Research has shown that zinc formate, particularly the dihydrate form, acts as a co-activator, influencing the decomposition temperature and gas evolution of azodicarbonamide. google.com The use of zinc formate dihydrate generally leads to a shorter initiation time for the decomposition of azodicarbonamide compared to its anhydrous form. google.com

Studies have demonstrated a synergistic effect when zinc diformate dihydrate is used in a three-component system with azodicarbonamide and zinc oxide. google.com This combination results in more rapid and higher volume gas evolution at typical commercial processing temperatures, such as 135°C, compared to two-component systems. google.com This enhanced performance is crucial for achieving desired foam properties in various plastic and rubber applications.

Future Research Directions and Unexplored Avenues for Zinc Diformate Dihydrate

Exploration of Novel Synthetic Pathways

The future of zinc diformate dihydrate synthesis is moving towards greener and more efficient methods than the traditional reaction of zinc compounds with formic acid. Research is increasingly focused on environmentally friendly techniques that minimize waste and energy consumption. researchgate.net One promising area is the development of "green" synthetic routes, such as using plant extracts or microorganisms, which can serve as both reducing and capping agents in the formation of nanoparticles derived from zinc precursors. bohrium.comnih.gov For instance, pomegranate peel extract has been used as a reducing agent in the green in situ synthesis of zinc oxide nanoparticles from zinc acetate (B1210297), a related precursor. nih.gov

Another innovative approach involves the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors. These solvents offer a unique reaction medium and can lead to the formation of novel material morphologies, like the layered ZnO nano-platelets produced from a zinc nitrate-based DES. cnr.it The direct use of the zinc salt as a component of the DES simplifies the process. cnr.it Furthermore, methods like hydrothermal synthesis are being refined to gain precise control over the dimensions of resulting nanomaterials by adjusting parameters like temperature, time, and precursor concentrations. cambridge.org These novel pathways represent a shift towards more controlled, sustainable, and versatile production of zinc-based materials.

Advanced Characterization Techniques for In-Situ Studies

Understanding the transformation of zinc diformate dihydrate, particularly during thermal decomposition to form zinc oxide, is critical for its application as a precursor. While conventional methods provide valuable data, future research will heavily rely on advanced in situ characterization techniques to observe these transformations in real-time.

In situ monitoring allows researchers to track the dynamic changes in the material's structure and composition as they happen. mdpi.com For example, in situ infrared (IR) spectroscopy can monitor the formation mechanism of ZnO nanocrystals from organozinc precursors. mdpi.com The combination of theoretical simulations with various advanced in situ characterizations is a powerful strategy for understanding reaction kinetics and dynamic changes at interfaces, particularly in applications like aqueous zinc-ion batteries. rsc.org Techniques such as X-Ray Diffraction (XRD), Fourier Transform Infrared (FT-IR) spectroscopy, and Scanning Electron Microscopy (SEM) are increasingly being used in situ to characterize materials deposited directly onto substrates, such as cotton fabric. ijcce.ac.ir This approach provides a more accurate picture of the material's properties in its final application environment.

Development of New Applications in Emerging Technologies

While zinc diformate dihydrate has established uses, its potential in emerging technologies is a significant area for future exploration. cymerchemicals.com Its primary role as a precursor for zinc oxide (ZnO) nanoparticles is a gateway to numerous advanced applications, as ZnO exhibits properties like high chemical stability, biocompatibility, and a wide range of radiation absorption. rsc.org

Future applications could leverage these properties in various fields:

Electronics and Optoelectronics : ZnO's unique optical and electrical properties make it suitable for optoelectronics, laser technology, and as an electron transport layer in devices like Quantum Dot Light-Emitting Diodes (QLEDs). rsc.orgmdpi.com

Biomedicine and Agriculture : The biocompatibility and antimicrobial properties of ZnO nanoparticles open doors for their use in drug delivery systems, anticancer agents, and as a source of zinc micronutrients in nanofertilizers to enhance crop growth. researchgate.netbohrium.comknowde.combohrium.com

Catalysis and Environmental Remediation : Zinc diformate dihydrate can be used to produce ZnO materials for photocatalysis and as a catalyst in methanol (B129727) production. cymerchemicals.com

Textiles and Coatings : It serves as a waterproofing agent and can be used for the in situ synthesis of ZnO nanoparticles on fabrics to provide UV protection. nih.govcymerchemicals.com

The versatility of zinc compounds ensures their continued importance in shaping the future of energy, sustainability, and industrial processes. glochem.com

Enhanced Computational Modeling for Predictive Understanding

Computational modeling is an indispensable tool for accelerating the discovery and design of new materials and for understanding complex chemical processes at a molecular level. mdpi.com Future research on zinc diformate dihydrate will benefit significantly from enhanced computational techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

DFT allows for the investigation of the electronic structure of zinc-based coordination polymers, providing insights into their properties. acs.org MD simulations are crucial for studying the dynamic properties of materials and the influence of solvents on nanoparticle growth, which is difficult to elucidate experimentally. mdpi.comacs.org These simulations can predict how different solvents and precursors affect the final morphology of ZnO nanostructures, guiding experimental synthesis. acs.org By combining these computational models with experimental results, researchers can develop a comprehensive, predictive understanding of the relationship between a material's structure and its properties, paving the way for the rational design of zinc diformate dihydrate-derived materials for specific applications. rsc.orgmdpi.com

Sustainability and Circular Economy Considerations for Zinc Diformate Dihydrate Production and Use

Adopting a circular economy model for zinc diformate dihydrate is essential for long-term sustainability. This approach focuses on minimizing waste and maintaining the value of resources for as long as possible. icm.edu.plbruschitech.com Zinc is an ideal candidate for a circular economy as it can be recycled repeatedly without losing its mechanical properties. bruschitech.com

Future research in this area will concentrate on several key aspects:

Recycling Zinc Waste : A primary focus is the recovery of zinc from industrial by-products, such as electric arc furnace dust (EAFD), which can contain significant amounts of zinc. zinc.orgresearchgate.net Developing efficient processes to convert this recovered zinc into high-purity compounds like zinc diformate dihydrate reduces the need for mining virgin ore and manages industrial waste. icm.edu.plresearchgate.net

Life Cycle Assessment (LCA) : Conducting comprehensive LCAs of zinc products is crucial to identify environmental impacts throughout their lifecycle, from production to end-of-life. bruschitech.com This helps in optimizing processes to reduce energy consumption and greenhouse gas emissions. For example, secondary zinc production from recycling requires significantly less energy than primary production. icm.edu.pl

Biodegradable Applications : Exploring the use of biodegradable zinc compounds, like zinc diformate dihydrate, in applications such as agriculture can help return zinc to the biological cycle, contributing to a more sustainable system. knowde.comzinc.org

By integrating these sustainability and circular economy principles, the production and use of zinc diformate dihydrate can become more environmentally friendly and economically viable. icm.edu.plzinc.org

Interactive Data Table: Properties of Zinc Diformate Dihydrate

PropertyValueSource
Chemical Formula Zn(CHO₂)₂·2H₂O avantorsciences.com
Molecular Weight 191.45 g/mol avantorsciences.comnoaa.gov
Appearance White crystalline solid knowde.comnih.gov
Density 2.201 g/mL avantorsciences.com
CAS Number 5970-62-7 avantorsciences.com
Solubility Soluble in water nih.gov
Decomposition Loses water at 140°C noaa.gov

Q & A

Q. What are the standard synthesis methods for zinc acetate dihydrate in laboratory settings?

Zinc acetate dihydrate is typically synthesized via reaction of zinc oxide (ZnO) with acetic acid under controlled conditions. A common protocol involves dissolving ZnO in glacial acetic acid at 80–100°C, followed by crystallization at room temperature. For nanostructure synthesis (e.g., ZnO), zinc acetate dihydrate is often used as a precursor in sol-gel or hydrothermal methods. For example:

  • Sol-gel synthesis : Mix zinc acetate dihydrate with ethanol and a stabilizing agent (e.g., triethanolamine) at 60–80°C to form a sol, which is then dried and calcined .
  • Hydrothermal synthesis : React zinc acetate dihydrate with KOH or hexamethylenetetramine in aqueous solution under autoclave conditions (120–180°C) to produce ZnO nanostructures .

Key Parameters :

ParameterOptimal RangeImpact on Product
Temperature60–180°CHigher temperatures yield larger crystallites .
pH10–12Alkaline conditions favor ZnO nucleation .
Precursor concentration0.1–0.5 MLower concentrations reduce particle aggregation .

Q. Which characterization techniques are critical for analyzing zinc acetate dihydrate and its derivatives?

  • X-ray Diffraction (XRD) : Confirms crystallinity and phase purity. Zinc acetate dihydrate exhibits monoclinic structure (space group P2₁2₁2₁) with lattice parameters a = 6.0196 Å, b = 11.9068 Å, c = 14.3878 Å .
  • FTIR Spectroscopy : Identifies functional groups (e.g., acetate ligands at 1540 cm⁻¹, O–H stretching at 3450 cm⁻¹) .
  • SEM/TEM : Reveals morphology (e.g., needle-like microcrystals or flower-like ZnO nanostructures) .
  • Thermogravimetric Analysis (TGA) : Detects dehydration at 100°C and decomposition at 237°C .

Q. What are the primary research applications of zinc acetate dihydrate?

  • Photocatalysis : Used to synthesize ZnO nanostructures for dye degradation (e.g., methylene blue under UV light) .
  • Biomedical Research : Investigated as a zinc supplement for treating deficiencies (e.g., in lozenges for common colds) .
  • Material Science : Acts as a precursor for doped crystals (e.g., zinc-doped calcium hydrogen phosphate dihydrate) to study morphological changes .

Advanced Research Questions

Q. How do experimental parameters influence contradictions in zinc doping effects on crystal morphology?

Zinc doping can transform brushite crystals from rectangular plates to branching microstructures, but FTIR data may show shifted vibrational modes due to lattice strain. Contradictions arise from:

  • Doping concentration : >5% Zn²⁺ causes lattice distortion, altering FTIR peaks .
  • Synthesis method : Hydrothermal vs. sol-gel routes yield different defect densities, impacting optical properties .

Resolution Strategy :

  • Use combinatorial XRD and EDAX to correlate crystallinity with elemental distribution .
  • Perform DFT calculations to model lattice distortions .

Q. What methodologies optimize the photocatalytic efficiency of ZnO derived from zinc acetate dihydrate?

  • Surface modification : Decorate ZnO with Pt or TiO₂ nanoparticles to enhance charge separation .
  • Doping : Introduce Fe³⁺ or InGaN to extend visible-light absorption .
  • Morphological control : Flower-like nanostructures (surface area ~45 m²/g) outperform rods or plates in methylene blue degradation .

Performance Metrics :

ModificationDegradation Efficiency (%)Light SourceReference
Undoped ZnO65UV
Fe³⁺-doped ZnO82Visible
Pt/ZnO91UV

Q. How can computational modeling resolve thermodynamic uncertainties in zinc acetate dihydrate decomposition?

Experimental TGA data show dehydration at 100°C and decomposition at 237°C, but kinetic models often underestimate activation energies. Advanced approaches include:

  • Ab initio molecular dynamics (AIMD) : Simulate water loss pathways and intermediate phases .
  • Calorimetry : Measure enthalpy changes (ΔH = −198 kJ/mol for dehydration) to validate models .

Thermodynamic Data :

PropertyValueMethodReference
ΔH (dehydration)−198 kJ/molCalorimetry
Activation energy75 kJ/molKissinger analysis

Data Contradictions and Validation

  • Solubility Discrepancies : Reported solubility in water ranges from 43 g/100 mL (20°C) to 50 g/100 mL. This variation stems from impurities (e.g., residual acetic acid) or measurement techniques (gravimetric vs. spectroscopic) .
  • Optical Bandgap : ZnO derived from zinc acetate dihydrate shows bandgaps between 3.2–3.4 eV, influenced by crystallite size (quantum confinement effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.